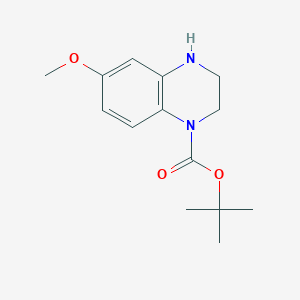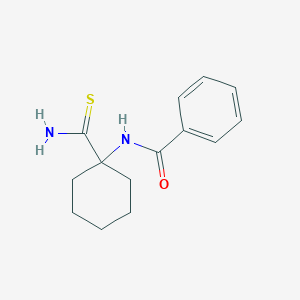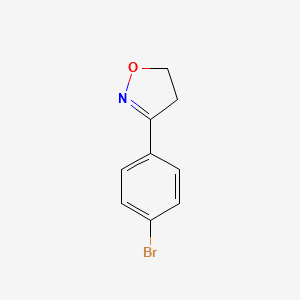
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Vue d'ensemble
Description
This would involve identifying the compound’s chemical structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yields.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Coordination Chemistry
Oxazoline ligands, including compounds like 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole, are used extensively in transition metal-catalyzed asymmetric organic syntheses. Their versatility, easy synthesis from available precursors, and modifiable chiral centers near donor atoms make them attractive for coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Synthesis of Derivatives and Anticonvulsant Activity
Research has explored the synthesis of new 3-aminopyrroles and 1,2-oxazoles, starting from corresponding acetophenone and glycine derivatives, with significant findings in anticonvulsant activity (Unverferth et al., 1998).
Ring Oxidation and Metabolic Studies
A study on 2H-oxazole showed its oxidation to 2-oxazolone catalyzed by aldehyde oxidase, providing insights into metabolic pathways and reaction mechanisms relevant to 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole (Arora, Philip, Huang, & Shu, 2012).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, closely related to oxazole compounds, demonstrated considerable antimicrobial activities. These findings contribute to understanding the biological activities of oxazole derivatives (Zhao et al., 2012).
Neuropharmacological Applications
Studies have synthesized and evaluated oxazole derivatives for their potential as antidepressant and anti-anxiety agents, highlighting the neuropharmacological applications of these compounds (Kumar, 2013).
Anticancer Research
Research into oxazole derivatives has included synthesis and evaluation for anticancer activities, demonstrating their potential utility in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
Oxazole derivatives have been investigated for their application as anticorrosion agents in industrial settings, emphasizing their utility beyond biological systems (Rahmani et al., 2019).
Antioxidant and Antifungal Activities
Studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, related to oxazole compounds, have shown significant antimicrobial and antifungal effects, contributing to the understanding of their biological properties (Safonov & Panasenko, 2022).
Safety And Hazards
Safety data sheets would provide information on the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This would involve discussing potential applications for the compound and areas for future research.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQVQYRNVFRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




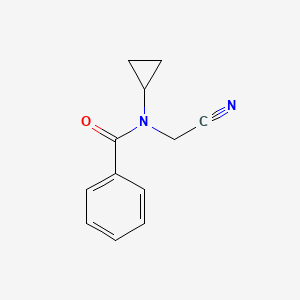
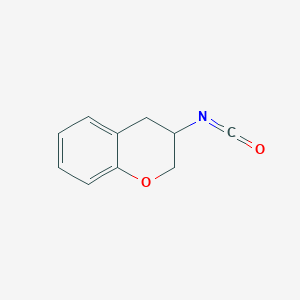
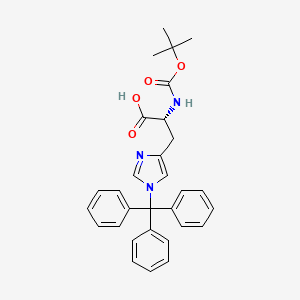
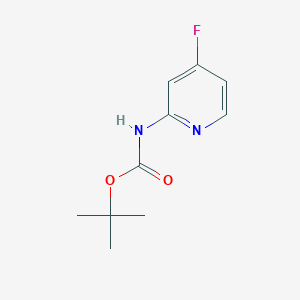
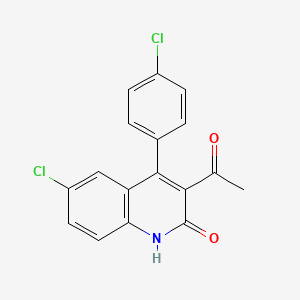
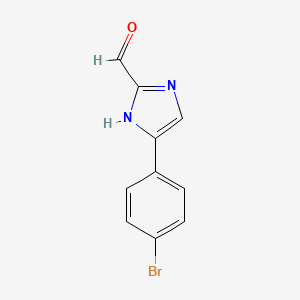
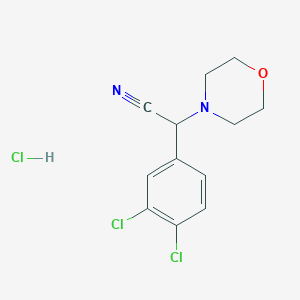
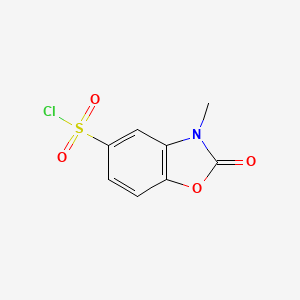
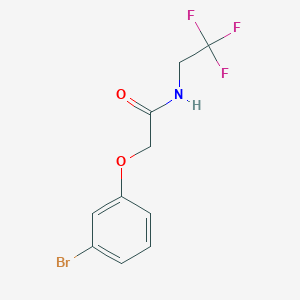
![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)
